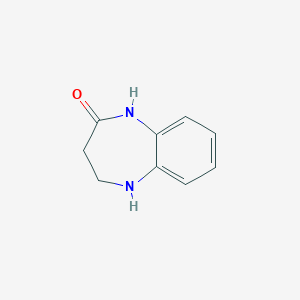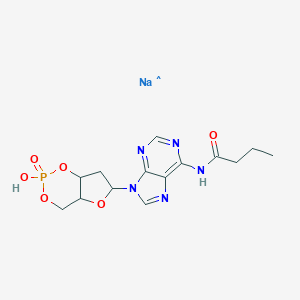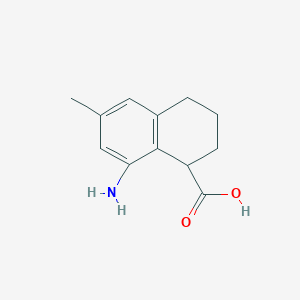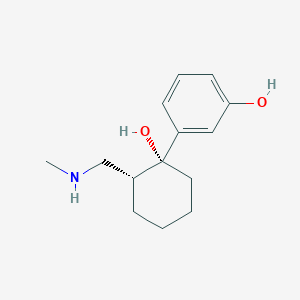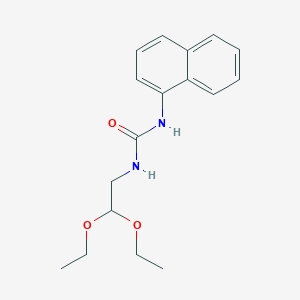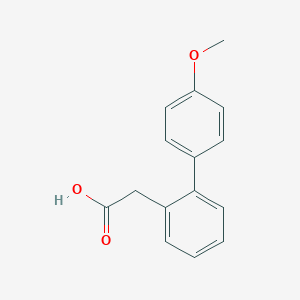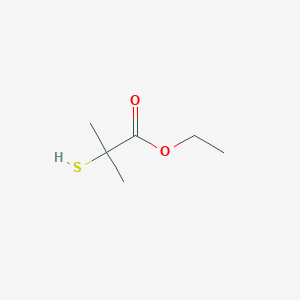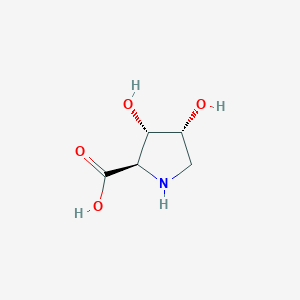
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research due to its unique properties. DHPA is a cyclic amino acid that contains a pyrrolidine ring and two hydroxyl groups. It is found in various natural products, including the antibiotic streptomycin, and has been synthesized in the laboratory for use in various applications.
作用机制
The mechanism of action of DHPA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DHPA has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death.
生化和生理效应
DHPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative bacteria. DHPA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DHPA in lab experiments is its potent antibacterial activity. DHPA has been shown to be effective against various strains of bacteria, including drug-resistant strains. However, one limitation of using DHPA in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on DHPA. One area of research is the development of new antibiotics based on the structure of DHPA. Another area of research is the investigation of the anti-inflammatory properties of DHPA and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, or DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research. DHPA has been shown to exhibit potent antibacterial activity and has potential applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
合成方法
DHPA can be synthesized in the laboratory using various methods. One commonly used method involves the reaction of L-aspartic acid with nitrous acid to produce an intermediate compound, which is then treated with sodium borohydride to yield DHPA. Another method involves the reaction of L-proline with ethylene oxide, followed by hydrolysis to produce DHPA.
科学研究应用
DHPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DHPA is in the development of new antibiotics. DHPA has been shown to exhibit potent antibacterial activity against various strains of bacteria, including drug-resistant strains.
属性
CAS 编号 |
105118-17-0 |
|---|---|
产品名称 |
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1 |
InChI 键 |
HWNGLKPRXKKTPK-BXXZVTAOSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



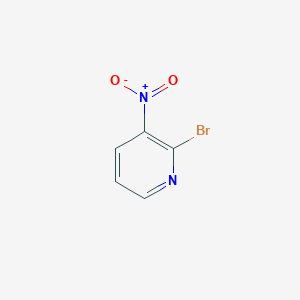
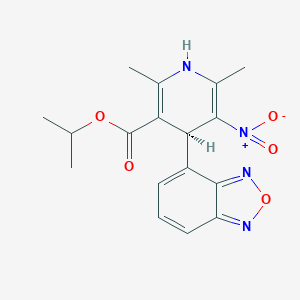
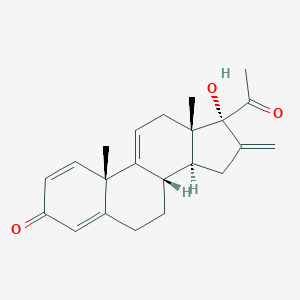
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
